Product packaging for 5,7-Dibromobenzo[d]thiazol-4-amine(Cat. No.:CAS No. 771-11-9)

5,7-Dibromobenzo[d]thiazol-4-amine

Cat. No.: B3029735
CAS No.: 771-11-9
M. Wt: 308.00
InChI Key: GJHULBALZUQYOX-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Modern Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are of paramount importance in modern chemical research. bldpharm.com Their prevalence is notable in numerous natural products, including vitamins and alkaloids, as well as in a vast array of synthetic molecules. sigmaaldrich.comfluorochem.co.uk It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their critical role in medicinal chemistry. bldpharm.com

The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. bldpharm.com These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. bldpharm.com Consequently, heterocyclic scaffolds are fundamental in the design and development of new therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders. fluorochem.co.ukchembk.com The continuous development of synthetic methodologies provides chemists with the tools to create a diverse range of functionalized heterocycles, further expanding their application in materials science, agrochemicals, and catalysis. bldpharm.com

Overview of Benzothiazole (B30560) Derivatives: Structural Importance and Academic Relevance

Benzothiazole is a heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This bicyclic system is a prominent structural motif in a multitude of synthetic and naturally occurring compounds. mdpi.com The academic and industrial relevance of benzothiazole derivatives stems from their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govsemanticscholar.org

The structural uniqueness of the benzothiazole scaffold, particularly the presence of both sulfur and nitrogen atoms, allows for diverse chemical modifications. samaterials.com Substitutions at various positions of the benzothiazole ring system can significantly modulate its biological efficacy and selectivity, making it a privileged scaffold in drug discovery. mdpi.combldpharm.com The investigation of benzothiazole derivatives continues to be an active area of research, with scientists exploring new synthetic routes and biological applications for this versatile heterocyclic system. bldpharm.com

Positional Isomerism and Bromination Patterns in Benzothiazoles

Positional isomerism, which arises from the different placement of substituents on a molecular framework, plays a crucial role in determining the properties of benzothiazole derivatives. The specific location of functional groups can profoundly influence the molecule's electronic distribution, steric hindrance, and ultimately, its biological activity and physical properties. nih.govchemicalbook.com For instance, the position of a nitro group on a benzothiazole derivative has been shown to affect its solid-state arrangement and photophysical properties. nih.govchemicalbook.com

Bromination is a common chemical transformation used to functionalize aromatic and heterocyclic compounds. In the context of benzothiazoles and related structures, the introduction of bromine atoms can be achieved through various methods, including the use of elemental bromine or N-bromosuccinimide (NBS). bldpharm.combldpharm.com The conditions of the bromination reaction can influence the position and number of bromine atoms introduced onto the ring system. For some benzofused heterocycles, bromination can occur preferentially at specific positions, and in some cases, harsh conditions are required to achieve dibromination. bldpharm.com The resulting brominated derivatives often serve as key intermediates for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, to build more complex molecules. mdpi.com

Rationale for the Academic Investigation of 5,7-Dibromobenzo[d]thiazol-4-amine

While specific academic research on this compound is not extensively documented in publicly available literature, a clear rationale for its investigation can be inferred from the known properties of related compounds. The presence of the benzothiazole core suggests potential for a range of biological activities. The dibromo substitution pattern at positions 5 and 7, coupled with an amine group at position 4, presents a unique combination of functional groups that could lead to novel chemical and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2N2S B3029735 5,7-Dibromobenzo[d]thiazol-4-amine CAS No. 771-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dibromo-1,3-benzothiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-4(9)7-6(5(3)10)11-2-12-7/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHULBALZUQYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1Br)SC=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304885
Record name 5,7-Dibromo-4-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-11-9
Record name 5,7-Dibromo-4-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dibromo-4-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,7 Dibromobenzo D Thiazol 4 Amine and Analogues

Established Synthetic Routes to 5,7-Dibromobenzo[d]thiazol-4-amine

The direct synthesis of this compound often relies on a sequence of reactions involving the formation of the benzothiazole (B30560) ring system, followed by carefully controlled bromination and functional group transformations.

Bromination Strategies of Benzo[d]thiazole Precursors

A primary strategy for synthesizing dibrominated benzothiazoles involves the direct bromination of a suitable benzothiazole precursor. The positions of bromination are directed by the existing substituents on the benzene (B151609) ring, which influence the electron density and steric accessibility of the aromatic protons.

For the synthesis of related dibromo-benzothiazole structures, direct bromination is a common method. For instance, the bromination of benzo[d]thiazol-2-amine with bromine in glacial acetic acid can yield 4,6-dibromobenzo[d]thiazol-2-amine. Similarly, the parent benzo[d]thiazole can be brominated to give 5,7-dibromobenzo[d]thiazole. The reaction conditions, such as the choice of brominating agent (e.g., bromine or N-bromosuccinimide (NBS)) and solvent, are critical for controlling the regioselectivity and yield of the reaction. nih.gov

Table 1: Examples of Direct Bromination of Benzothiazole Derivatives

Starting MaterialBrominating Agent/ConditionsProductReference
Benzo[d]thiazol-2-amineBromine in glacial acetic acid4,6-Dibromobenzo[d]thiazol-2-amine
Benzo[d]thiazoleBromine or NBS5,7-Dibromobenzo[d]thiazole
Benzo[1,2-d:4,5-d']bis( mdpi.comacs.orgnih.govthiadiazole)NBS or Bromine4,8-Dibromobenzo[1,2-d:4,5-d']bis( mdpi.comacs.orgnih.govthiadiazole) nih.govresearchgate.net

This table illustrates common bromination reactions on the benzothiazole core and related heterocyclic systems.

Reduction of Nitro-Benzo[d]thiazole Intermediates Followed by Regioselective Bromination

A more controlled and specific route to this compound involves a multi-step sequence starting with a nitro-substituted benzothiazole. This method allows for precise placement of the amino and bromo substituents.

The key steps in this pathway are:

Nitration: Introduction of a nitro group at the 4-position of the benzothiazole ring.

Bromination: Subsequent bromination using agents like bromine or NBS, which are directed to the 5 and 7 positions, activated by the other substituents. This step is often performed under controlled temperatures (60–80°C) and may use a Lewis acid catalyst.

Reduction: The final step is the reduction of the nitro group at the 4-position to the desired amine functionality. Common reducing agents for this transformation include iron powder in acetic acid and methanol.

This sequential approach provides better control over the final substitution pattern compared to direct bromination of an aminated benzothiazole, where the amino group's strong activating and directing effects could lead to a mixture of products.

Exploration of Alternative Synthetic Pathways for Benzothiazoles

Beyond the direct functionalization of pre-formed benzothiazole rings, numerous methods exist for the initial construction of the benzothiazole core, which can then be further modified. These alternative pathways are often sought for their efficiency, milder conditions, and compatibility with a wider range of functional groups. nih.gov

Condensation Reactions of 2-Aminothiophenol (B119425) Derivatives

One of the most fundamental and widely used methods for synthesizing the benzothiazole scaffold is the condensation of 2-aminothiophenol with various carbonyl-containing compounds. nih.govmdpi.com This approach allows for the direct incorporation of a substituent at the 2-position of the benzothiazole ring.

The reaction typically proceeds through the formation of a thiophenol imine intermediate, which then undergoes cyclization to form the benzothiazole ring. mdpi.com A variety of substrates can be condensed with 2-aminothiophenol, including:

Aldehydes and Ketones: Reaction with aldehydes or ketones leads to 2-substituted benzothiazoles. mdpi.commdpi.com These reactions can be promoted by various catalysts, including acid catalysts, metal catalysts, and even biocatalysts, sometimes under solvent-free or microwave-assisted conditions. mdpi.comnih.govyoutube.com

Carboxylic Acids and Derivatives: Condensation with carboxylic acids or their derivatives (like acyl chlorides) is another effective route. mdpi.commdpi.com For example, the reaction of 2-aminothiophenol with anthranilic acid using a dehydrating agent like polyphosphoric acid can produce 2-(2'-aminophenyl)benzothiazole. mdpi.com

Table 2: Catalysts and Conditions for Benzothiazole Synthesis via Condensation

Carbonyl SourceCatalyst/ConditionsAdvantageReference
Aromatic AldehydesSnP₂O₇ (heterogeneous catalyst)High yields, short reaction times, reusable catalyst nih.gov
AldehydesAlkyl carbonic acid (from CO₂ and alcohol)Green, mild conditions, simplified workup tandfonline.com
Aryl AldehydesAmberlite IR120 resin (microwave)Rapid (5-10 min), high yields mdpi.com
AldehydesVisible light, no catalystEconomic, safe, metal-free mdpi.com

This table highlights various green and efficient catalytic systems for the condensation reaction to form benzothiazoles.

Oxidative Cyclization Methodologies

Oxidative cyclization methods provide an alternative for forming the C-S bond to close the thiazole (B1198619) ring. These reactions typically start with a precursor that already contains the necessary atoms, and an oxidant is used to induce the cyclization.

Common strategies include:

Iodine-Mediated Cyclization: Molecular iodine can act as both an electrophile and an oxidant to promote the intramolecular cyclization of substrates like 2-(styrylthio)anilines into 2-substituted benzothiazoles. organic-chemistry.org This method is often metal-free and proceeds in moderate to high yields. organic-chemistry.org Iodine can also catalyze the oxidative cyclization of β-ketothioamides. publish.csiro.au

Cyclization of Thioamides/Thioanilides: Thioamides or thiobenzanilides can undergo intramolecular cyclization to form benzothiazoles. nih.gov This transformation can be induced by various oxidants like Dess-Martin periodinane or photosensitizers such as chloranil (B122849) under irradiation. nih.govpublish.csiro.au

Electrochemical Synthesis Approaches for Benzothiazole Cores

Electrochemical synthesis is emerging as a powerful and green tool in organic chemistry, offering an alternative to traditional chemical oxidants or reductants. researchgate.net For benzothiazole synthesis, electrochemical methods often rely on intramolecular dehydrogenative C–S bond formation.

Key features of this approach include:

Oxidant-Free Conditions: These reactions can often be performed without external chemical oxidants, with the anode serving as the oxidant, making the process more environmentally friendly. rsc.org

Mechanism: The synthesis can proceed through the electrochemical oxidation of thioamides. For example, N-(aryl)thioamides can be oxidized with an electrochemically generated mediator like TEMPO+ to form a thioamidyl radical, which then undergoes cyclization to form the C-S bond. acs.org

Versatility: This approach has been used to synthesize a variety of benzothiazoles, including 2-aminobenzothiazoles from aryl isothiocyanates and amines, and can be performed in undivided electrolytic cells. rsc.orgsid.ir

Mechanistic Investigations of this compound Formation

The formation of the benzothiazole core, the structural foundation of this compound, typically involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile, such as an aldehyde or carboxylic acid derivative. ekb.eg A widely accepted mechanism for the reaction with an aldehyde begins with a nucleophilic attack of the amino group of the 2-aminothiophenol on the carbonyl carbon of the aldehyde. ekb.eg This is followed by an intramolecular cyclization, where the thiol group attacks the intermediate, leading to a benzothiazoline (B1199338) ring. Subsequent oxidation or dehydration of this intermediate yields the final aromatic benzothiazole product. ekb.egresearchgate.net

In the context of forming this compound, the starting material would be a 2-amino-3,5-dibromothiophenol. The specific reaction pathway can be influenced by several factors, including the nature of the reactants, the catalyst employed, and the reaction conditions. For instance, when using benzoyl chlorides, the reaction with 2-aminothiophenol proceeds through an intermediate that then cyclizes to form the benzothiazole derivative. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction energetics and determine the most favorable mechanistic pathways. researchgate.net These studies help in understanding the formation of intermediates and transition states, providing a deeper insight into the reaction mechanism. researchgate.net

Green Chemistry Principles in Benzothiazole Synthesis Relevant to this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzothiazoles. unibo.itpsu.edu

A significant advancement in the green synthesis of benzothiazoles is the development of solvent-free and catalyst-free reaction conditions. researchgate.netanalis.com.my These methods offer numerous advantages, including reduced environmental impact, cost-effectiveness, and simplified product isolation. researchgate.nettandfonline.com For example, the reaction of 2-aminothiophenol with aromatic benzoyl chlorides can be carried out at room temperature without a solvent, yielding benzothiazole derivatives in excellent yields and with short reaction times. researchgate.net Similarly, ultrasonic irradiation has been successfully employed for the solvent- and catalyst-free synthesis of benzothiazoles from 2-aminothiophenol and various aldehydes, affording the products in moderate to good yields within minutes. analis.com.my

Table 1: Comparison of Solvent-Free Benzothiazole Synthesis Methods

ReactantsConditionsYield (%)Reference
2-Aminothiophenol, Aromatic Benzoyl ChloridesRoom TemperatureGood to Excellent researchgate.net
2-Aminothiophenol, AldehydesUltrasonic Irradiation, Room Temperature65-83 analis.com.my
2-Aminothiophenol, AldehydesNaY Zeolite, Microwave Irradiation- tsijournals.com
2-Aminothiophenol, AldehydesSulfated Tungstate (B81510), Ultrasonic IrradiationExcellent tandfonline.com

Data not available for all entries.

Ultrasonic irradiation has emerged as a powerful tool in green organic synthesis, offering a versatile and facile pathway for a variety of reactions, including the synthesis of benzothiazoles. tandfonline.com The physical phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, accelerating chemical reactions. tandfonline.com This technique has been shown to enhance reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating methods. analis.com.mytandfonline.com For instance, the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes under ultrasonic irradiation at room temperature can be achieved in excellent yields. tandfonline.com The use of ultrasound can also facilitate solvent-free reactions, further contributing to the green credentials of the synthetic protocol. analis.com.mytandfonline.com

Table 2: Effect of Ultrasonic Irradiation on Benzothiazole Synthesis

ReactionConventional Method (Yield, Time)Ultrasonic Method (Yield, Time)Reference
2-Aminobenzothiazole (B30445), Aldehyde, Active Methylene Compound72%, 2 h95%, 15 min tandfonline.com
2-Aminothiophenol, Aldehydes-65-83%, 20 min analis.com.my

Data not available for all entries.

The development of recyclable catalysts and the use of environmentally benign solvents are key aspects of green benzothiazole synthesis. nih.gov Heterogeneous catalysts, such as sulfated tungstate and Brønsted acidic ionic liquid gels, have been effectively used for benzothiazole synthesis. tandfonline.comnih.gov These catalysts can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, making the process more economical and sustainable. nih.govacs.org For example, a Brønsted acidic ionic liquid gel has been shown to be an efficient and recyclable catalyst for the synthesis of benzothiazoles under solvent-free conditions. acs.org

In addition to recyclable catalysts, the use of green solvents like water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) is being explored. psu.edutandfonline.comorgchemres.org Ethanol, being a polar protic solvent, can facilitate reactions through hydrogen bonding and is considered an eco-friendly alternative to many organic solvents. tandfonline.com Aqueous media have also been successfully employed for the synthesis of benzothiazole derivatives, often in conjunction with catalysts like copper sulfate. orgchemres.org

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining high yields and purity of the target compound, such as this compound, is crucial. The optimization of synthetic protocols involves a systematic investigation of various reaction parameters. These parameters include the choice of starting materials, the type and amount of catalyst, the solvent system, reaction temperature, and reaction time. tandfonline.commdpi.com

The selection of the appropriate starting materials and reagents is the first step. For instance, the reactivity of ortho-haloanilides in certain cyclization reactions follows the order I > Br > Cl, which can be a critical factor in planning the synthesis. organic-chemistry.org

The catalyst plays a pivotal role in many benzothiazole syntheses. The optimization of catalyst loading is essential; for example, in a sulfated tungstate catalyzed reaction, the optimal amount of catalyst was determined to maximize the yield. tandfonline.com Similarly, in syntheses utilizing ionic liquid gels, a catalytic amount of 1 mol% was found to be sufficient for achieving high yields. nih.gov

Solvent selection can significantly influence the reaction outcome. While solvent-free conditions are often preferred from a green chemistry perspective, in some cases, a solvent is necessary to ensure proper mixing and facilitate the reaction. tandfonline.comtandfonline.com In such instances, a screening of different solvents is performed to identify the one that provides the best yield and reaction rate. tandfonline.com For example, in a three-component synthesis of benzothiazolo[3,2-a]pyrimidines, ethanol was found to be the optimal solvent, providing excellent yields in a short reaction time. tandfonline.com

Reaction temperature and time are also critical parameters to be optimized. The goal is to find the conditions that lead to the complete conversion of reactants to the desired product in the shortest possible time, minimizing the formation of byproducts. mdpi.com Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are often used to monitor the progress of the reaction and determine the optimal reaction time. nih.gov

Finally, the purification of the final product is a key step in obtaining a compound of high purity. Recrystallization from a suitable solvent is a common method used to purify solid benzothiazole derivatives. researchgate.net The choice of the recrystallization solvent is crucial for obtaining a high recovery of the pure compound.

Chemical Reactivity and Derivatization Strategies of 5,7 Dibromobenzo D Thiazol 4 Amine

Palladium-Catalyzed Cross-Coupling Reactions of Bromine Substituents

The bromine atoms at the C5 and C7 positions of the benzothiazole (B30560) core are amenable to various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting organoboronic acids with organic halides. For 5,7-Dibromobenzo[d]thiazol-4-amine, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the brominated positions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related dibrominated heterocyclic systems. researchgate.net The general reaction scheme involves the use of a palladium catalyst, such as Pd(PPh₃)₄, and a base to facilitate the coupling between the dibromobenzothiazole and an organoboronic acid. libretexts.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.gov For instance, in the coupling of other heteroaryl bromides, ligands like SPhos or XPhos have been shown to be effective. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane80-100
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100
Pd(OAc)₂XPhosCs₂CO₃DMF120

This table represents typical conditions for Suzuki-Miyaura coupling and may require optimization for this compound.

Stille coupling offers an alternative route for C-C bond formation, utilizing organostannane reagents. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups and is applicable to substrates like this compound. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination. libretexts.org

In related systems, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis( umpr.ac.idrsc.orgnih.govthiadiazole), Stille coupling has been successfully employed to introduce aryl groups. researchgate.net The reaction typically proceeds under milder conditions compared to some other cross-coupling reactions. orgsyn.org

Table 2: Typical Catalytic Systems for Stille Coupling

Palladium SourceLigandSolvent
Pd(PPh₃)₄-Toluene
PdCl₂(PPh₃)₂-DMF
Pd₂(dba)₃P(t-Bu)₃Dioxane

This table provides examples of catalytic systems for Stille coupling that may be applicable to this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. youtube.com It is a powerful tool for the formation of carbon-carbon bonds and can be applied to aryl bromides like this compound. The use of organozinc reagents often leads to high reactivity and selectivity. organic-chemistry.org

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. youtube.com The bromine atoms on this compound can serve as the halide component, allowing for the introduction of vinyl groups. The reaction is typically catalyzed by a palladium salt and requires a base.

In dihalogenated systems like this compound, controlling the regioselectivity of the cross-coupling reaction is a key challenge. The differential reactivity of the two bromine atoms can potentially allow for selective mono- or di-substitution. The electronic and steric environment of each bromine atom influences its reactivity. Generally, the bromine atom at the C7 position may be more sterically hindered due to the adjacent thiazole (B1198619) ring.

In similar polyhalogenated heterocycles, selective mono-arylation has been achieved by carefully controlling the reaction conditions, such as the stoichiometry of the reagents, the nature of the catalyst and ligand, and the reaction temperature. nih.gov For instance, using a substoichiometric amount of the organoboron or organotin reagent can favor mono-substitution. The order of reactivity of the halogen atoms can also be influenced by the electronic effects of the substituents on the aromatic ring.

Nucleophilic Substitution Reactions at Brominated Positions

The bromine atoms on the benzothiazole ring can undergo nucleophilic aromatic substitution (SNAᵣ), particularly when the ring is activated by electron-withdrawing groups. pharmdguru.comlibretexts.orgmasterorganicchemistry.com While the benzothiazole system itself provides some activation, the reaction with strong nucleophiles can lead to the displacement of the bromide ions.

In analogous dibrominated heterocyclic compounds, selective substitution of one or both bromine atoms with nucleophiles such as amines, alkoxides, and thiolates has been reported. researchgate.net The reaction conditions, including the nature of the nucleophile, solvent, and temperature, determine the extent of substitution. For this compound, this provides a pathway to introduce a variety of functional groups directly onto the benzene (B151609) ring.

Reactions Involving the Amine Moiety (e.g., Acylation, Alkylation, Diazotization)

The primary amino group at the C4 position is a versatile functional handle for a range of chemical modifications.

Acylation: The amine group can be readily acylated using acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate conditions to form the corresponding amides. umpr.ac.idrsc.orgnih.govresearchgate.net This reaction is useful for introducing a variety of acyl groups, which can modulate the electronic properties and biological activity of the molecule.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. rsc.orgaip.org Due to the presence of both an exocyclic and an endocyclic nitrogen atom in the aminobenzothiazole system, regioselectivity can be a concern. nih.gov However, under controlled conditions, selective alkylation of the primary amine can be achieved.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. google.comorganic-chemistry.org These diazonium salts are versatile intermediates that can be converted into a wide range of functional groups through Sandmeyer-type reactions or other transformations. rsc.orglibretexts.org This allows for the replacement of the amino group with halogens, cyano, hydroxyl, and other functionalities.

Computational and Theoretical Studies on 5,7 Dibromobenzo D Thiazol 4 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no published studies detailing the quantum chemical calculations for 5,7-Dibromobenzo[d]thiazol-4-amine.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

No literature is available that applies Density Functional Theory (DFT) to determine the optimized molecular geometry and minimum energy of this compound. Such calculations would typically provide key structural parameters like bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's shape.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance in Reactivity

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not found in the scientific literature. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Without these calculations, predictions about its behavior in chemical reactions remain theoretical.

Bond Dissociation Energy (BDE) Analysis of Carbon-Bromine Bonds

A critical aspect of understanding the reactivity of halogenated aromatic compounds is the strength of the carbon-halogen bonds. However, no studies have been published that specifically calculate the Bond Dissociation Energies (BDEs) for the C-Br bonds in this compound.

Correlation of BDEs with Experimental Reactivity in Cross-Couplings

Given the absence of calculated BDE values, no correlations with experimental reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, have been established for this compound. Such correlations are vital for predicting which bromine atom would be more susceptible to substitution in these important synthetic transformations.

Positional Effects on C-Br Bond Stability within the Benzothiazole (B30560) Ring

The influence of the substituent positions (5 and 7) on the stability of the respective C-Br bonds in the benzothiazole ring system of this specific molecule has not been computationally investigated. The electronic effects of the amino group at position 4 and the thiazole (B1198619) ring itself would be expected to differentiate the strengths of the two C-Br bonds, but quantitative data is lacking.

Prediction of Regioselectivity in Chemical Transformations

Due to the lack of computational studies, there are no published predictions regarding the regioselectivity of chemical transformations involving this compound. Theoretical models are often employed to forecast the most likely sites of reaction on a molecule, guiding synthetic chemists in designing experiments. For this compound, such predictive information is not available.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive sites of a molecule. nih.gov It visually represents the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. The MEP is calculated based on the total electron density and provides a map of electrostatic potential.

In an MEP map, different colors signify varying levels of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas represent electron-deficient regions with positive electrostatic potential, marking them as sites for nucleophilic attack. Green and yellow areas denote regions of intermediate or near-zero potential. nih.govresearchgate.net

For a molecule like this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atom of the thiazole ring and the amine group, due to the presence of lone pairs of electrons. These sites would be the most likely points for interaction with electrophiles. The bromine atoms, being electronegative, would also contribute to the negative potential in their vicinity. In contrast, positive potential (blue) would likely be concentrated on the hydrogen atoms of the amine group and the benzene (B151609) ring, making them susceptible to nucleophilic interactions.

Table 1: Interpreting Molecular Electrostatic Potential (MEP) Maps

Color RegionElectrostatic PotentialElectron DensityType of Attack Favored
RedNegativeHighElectrophilic
BluePositiveLowNucleophilic
GreenNear-ZeroIntermediateLess Favorable
YellowIntermediate NegativeModerateElectrophilic

Theoretical Insights into Reaction Mechanisms and Transition States

Theoretical calculations can elucidate the mechanisms of chemical reactions by modeling the energy profiles of reaction pathways, including the structures of transition states. For this compound, several reaction types could be computationally investigated.

Given the presence of two bromine atoms on the benzene ring, nucleophilic aromatic substitution (SNAr) reactions are a plausible pathway for functionalization. Theoretical studies on similar dibrominated heterocyclic systems have explored the conditions and selectivity of such reactions. nih.govnih.govmdpi.com Computational modeling could predict the relative ease of substitution at the C5 and C7 positions. The calculations would involve determining the activation energies for the formation of the Meisenheimer complex intermediate for each position. The presence of the electron-donating amine group and the electron-withdrawing thiazole ring would have a significant directive effect on the regioselectivity of the substitution.

For instance, studies on related dibromo-substituted benzothiadiazoles have shown that the substitution of one bromine atom can be achieved selectively under certain conditions. mdpi.comnih.gov Theoretical models can help to understand the factors governing this selectivity, such as the nature of the nucleophile and the solvent.

Furthermore, computational studies can explore other potential reactions, such as electrophilic substitution on the benzene ring. While the two bromine atoms are deactivating, the amine group is strongly activating, and theoretical calculations could predict the most likely site for electrophilic attack.

Transition state theory is a fundamental concept in these computational studies. By locating the transition state structure on the potential energy surface, the activation energy for a given reaction step can be calculated. This information is crucial for predicting reaction rates and understanding the feasibility of a proposed mechanism. For complex, multi-step reactions, each intermediate and transition state would be modeled to construct a complete energy profile.

An in-depth analysis of the chemical compound this compound and its derivatives relies on a suite of advanced analytical methodologies. These techniques are crucial for unambiguous structural elucidation, confirmation of elemental composition, and assessment of purity. This article details the application of spectroscopic, crystallographic, and chromatographic methods in the comprehensive characterization of this class of compounds.

Applications in Advanced Materials Science Research

Exploration as Building Blocks for Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable materials is crucial for advancing OLED technology. The benzothiazole (B30560) core, particularly when halogenated, is a well-established component in materials designed for light-emitting devices. Analogous compounds, such as 4,7-Dibromo-2,1,3-benzothiadiazole, are considered useful building blocks for synthesizing light-emitting polymers and materials for OLEDs. ossila.comsamaterials.com The introduction of fluorine atoms to this core, as in 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole, is another strategy to enhance the electron-accepting properties of the monomer, making it suitable for LED and photovoltaic applications. ossila.com

The incorporation of electron-deficient units like benzothiadiazole into conjugated polymers is a key strategy for creating materials with low band gaps. mit.edu This is critical for controlling charge transport and tuning the color of light emission. By combining these acceptor units with electron-donating monomers, researchers can create donor-acceptor (D-A) copolymers where the energy levels (HOMO and LUMO) are precisely controlled. This control over the electronic structure directly impacts the efficiency of electron and hole injection and transport within an OLED, as well as the energy of the emitted photons, which determines the color. For instance, polymers incorporating 2,1,3-benzothiadiazole (B189464) have been used to generate efficient emission from green to red. mit.edu The amine group on the 5,7-Dibromobenzo[d]thiazol-4-amine scaffold would be expected to provide further electronic tuning, potentially influencing both the charge carrier mobility and the emissive properties of resulting materials.

The creation of conjugated polymers suitable for flexible electronics requires monomers that impart desirable electronic properties and processability. The dibromo functionality of this compound makes it an ideal candidate for integration into polymer backbones via common cross-coupling reactions like Suzuki or Stille polymerizations. This allows for the systematic construction of high-molecular-weight D-A copolymers. mit.edu In these architectures, the benzothiazole unit would act as the electron acceptor. By pairing it with various electron-donating co-monomers, a wide range of polymers can be synthesized. The properties of these polymers, such as solubility and film-forming capability, are essential for their application in flexible displays and lighting. Research on related polyfluorenes incorporating benzothiadiazole monomers demonstrates that this approach yields highly soluble and luminescent polymers. mit.edu

Development of Conjugated Polymers and Copolymers Incorporating the Benzothiazole Core

The benzothiazole core and its analogue, benzothiadiazole, are foundational acceptor units in the design of high-performance conjugated polymers. The two bromine atoms on this compound provide the reactive sites necessary for polymerization. The Suzuki cross-coupling reaction is a powerful method for this, reacting the dibrominated monomer with a bis(boronate) co-monomer to build the polymer chain. mit.edu This methodology has been used to create a vast library of D-A copolymers with tailored optoelectronic properties.

A prime example is the use of 4,7-Dibromo-2,1,3-benzothiadiazole to synthesize polymers like PCDTBT and PCPDTBT, which are benchmark materials in the field of organic electronics. ossila.com The synthesis involves copolymerizing the dibrominated benzothiadiazole with donor units such as carbazole (B46965) or cyclopentadithiophene. The resulting polymers exhibit strong intramolecular charge transfer, leading to low band gaps and absorption that extends into the near-infrared region.

Polymer FamilyAcceptor Monomer AnalogueDonor Monomer ExampleKey Properties of Resulting Polymer
Polyfluorenes 4,7-Dibromo-2,1,3-benzothiadiazole9,9-dioctylfluorene-2,7-bis(boronic acid pinacol (B44631) ester)High solubility, strong luminescence, tunable emission color. mit.edu
PCDTBT 4,7-Dibromo-2,1,3-benzothiadiazoleN-alkylated carbazole derivativesLow band gap, strong absorption, high hole mobility. ossila.com
PCPDTBT 4,7-Dibromo-2,1,3-benzothiadiazoleCyclopentadithiophene derivativesVery low band gap, good performance in solar cells. ossila.com
PffBT4T 4,7-bis(5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo[c] mit.edunih.govmdpi.com-thiadiazoleThiophene derivativesHigh crystallinity, high power conversion efficiency in solar cells. ossila.com

Role in Photovoltaic Materials and Organic Solar Cells

In the realm of organic photovoltaics (OPVs), the design of low band-gap polymers that can efficiently absorb sunlight is paramount. The D-A copolymer approach is the most successful strategy to date, and the electron-deficient nature of the benzothiazole/benzothiadiazole core is central to this success. By pairing a strong acceptor unit with a strong donor unit, the resulting polymer can have a very small energy gap, allowing it to absorb a larger portion of the solar spectrum.

Investigation in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined nanostructures is key to creating novel materials from the bottom up. Benzothiazole-containing molecules have been shown to undergo self-aggregation in solution to form nanoparticles. nih.gov

Of particular relevance to this compound is the role of halogen bonding in directing self-assembly. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. Research has shown that the interaction between the bromine atom of one molecule and a sulfur or nitrogen atom of a neighboring molecule can be a powerful tool for constructing ordered supramolecular structures. rsc.orgmdpi.com For instance, studies on benzothiadiazole derivatives have demonstrated that I···O halogen bonds can control the formation of 2D nanoarchitectures. matilda.science Given that this compound contains bromine atoms (halogen bond donors), a thiazole (B1198619) ring with sulfur and nitrogen atoms (acceptors), and an amine group capable of hydrogen bonding, it is an excellent candidate for the study of complex, multi-interactive self-assembly, potentially leading to new functional materials with ordered structures.

Biological Activity and Mechanistic Research Excluding Clinical/dosage/safety

Investigations into Antimicrobial Properties

Comprehensive searches of scientific literature and databases did not yield specific studies on the antimicrobial properties of 5,7-Dibromobenzo[d]thiazol-4-amine. Therefore, the following subsections are based on the activities of the broader class of benzothiazole (B30560) derivatives, which may not be directly representative of the specific compound .

Activity against Various Bacterial Strains

While specific data for this compound is unavailable, various other benzothiazole derivatives have demonstrated notable antibacterial activity. For instance, certain benzothiazole derivatives bearing an amide moiety have shown potent inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov One such study reported a compound, A07, with Minimum Inhibitory Concentration (MIC) values of 15.6 µg/ml against Staphylococcus aureus, 7.81 µg/ml against Escherichia coli, 15.6 µg/ml against Salmonella typhi, and 3.91 µg/ml against Klebsiella pneumoniae. sigmaaldrich.com Another study highlighted that benzothiazole derivatives linked with a benzamide (B126) moiety via an ether bond also possess significant antibacterial activity with low MIC values. Current time information in Bangalore, IN.

Efficacy against Mycobacterium tuberculosis

The benzothiazole scaffold has been a subject of investigation for developing new anti-tubercular agents. Research has identified a series of 2-amino-benzothiazole compounds with bactericidal activity against Mycobacterium tuberculosis. vulcanchem.com These compounds were effective against both replicating and non-replicating (nutrient-starved) forms of the bacteria. vulcanchem.com For example, one of the lead molecules demonstrated bactericidal activity, achieving a 3-log kill at a concentration of 27.5 µM against replicating M. tuberculosis. vulcanchem.com While a commercial vendor lists a MIC value of 0.125 (units not specified) for this compound against M. tuberculosis, this information is not from a peer-reviewed scientific source and should be treated with caution. nih.gov

Exploration of Activity against Resistant Bacterial Strains

The development of antimicrobial resistance necessitates the discovery of novel antibiotics. Benzothiazole derivatives have shown potential in this area. For instance, certain 2,3-diaryl-thiazolidin-4-ones, which can be considered related structures, were found to be more potent than ampicillin (B1664943) against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and E. coli.

Structure-Activity Relationship (SAR) Studies of Benzothiazole Derivatives for Biological Targets

Structure-activity relationship (SAR) studies on benzothiazole derivatives have provided insights into the chemical features that govern their antimicrobial potency. ambeed.com

Key findings from SAR studies on various benzothiazole series include:

Substitution at C-2 and C-6: Modifications at the C-2 and C-6 positions of the benzothiazole ring are often correlated with a wide range of biological activities. ambeed.com

Amide Moiety: The presence of an amide (-CONH-) group is considered valuable for the antimicrobial activity of benzothiazole derivatives, potentially by facilitating binding to biological targets like DNA through hydrogen bonding. sigmaaldrich.com

Phenyl Ring Substituents: The electronic and lipophilic characteristics of substituents on an attached phenyl ring significantly influence the antimicrobial activity. nih.govsigmaaldrich.com Electron-donating groups can enhance activity, but excessive electron density might hinder diffusion across bacterial cell membranes. sigmaaldrich.com

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, can favorably modulate the antibacterial spectrum. sigmaaldrich.com This suggests that the dibromo substitution in this compound could be a significant feature for its biological profile.

Fused Ring Systems: Hybrid molecules where the benzothiazole ring is fused with other heterocyclic structures, like pyrimidinone or thiazolidinone, have shown promising antibacterial and antifungal activities.

Proposed Mechanisms of Action at the Molecular Level

The antimicrobial effects of benzothiazole derivatives are believed to arise from their interaction with various molecular targets within bacterial cells. nih.gov

Interaction with Enzymes and Inhibition Studies

Benzothiazole derivatives have been reported to inhibit several crucial bacterial enzymes. nih.gov Docking studies and experimental evidence suggest the following potential mechanisms:

Dihydropteroate Synthase (DHPS) Inhibition: Some sulfonamide-containing benzothiazole derivatives act as competitive inhibitors of DHPS, an enzyme essential for folic acid synthesis in bacteria. Current time information in Bangalore, IN. This mechanism is analogous to that of sulfonamide antibiotics.

DNA Gyrase Inhibition: DNA gyrase is a vital enzyme for bacterial DNA replication, and its inhibition by certain benzothiazole derivatives can lead to bacterial cell death. nih.gov

MurB Inhibition: Uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) is an enzyme involved in the biosynthesis of the bacterial cell wall. Some benzothiazole derivatives have been shown to inhibit MurB, thereby disrupting cell wall integrity. nih.gov

Other Enzyme Targets: Other enzymes that have been identified as potential targets for benzothiazole derivatives include dihydrofolate reductase, peptide deformylase, and various kinases. nih.gov

Modulation of Receptor Signaling Pathways

While direct and extensive research on this compound's impact on receptor signaling is not widely available, the broader class of 2-aminobenzothiazole (B30445) derivatives, to which it belongs, has been a focal point of numerous studies, especially in oncology. These studies offer valuable insights into the potential signaling pathways that this compound could influence.

A pivotal signaling cascade that 2-aminobenzothiazole derivatives are known to affect is the PI3K/AKT/mTOR pathway . This pathway is fundamental in regulating cellular metabolism, proliferation, and survival. Its dysregulation is a common feature in various cancers, making it a significant therapeutic target. Research has demonstrated that certain 2-aminobenzothiazole derivatives can act as inhibitors within this pathway. For example, some derivatives have shown inhibitory effects on PI3Kγ. acs.orgresearchgate.net In a specific study, a compound designated as OMS14 was observed to inhibit PIK3CD/PIK3R1 (p110 δ/p85 α) by 65%, indicating a possible mechanism for its anticancer activities. acs.orgresearchgate.netnih.gov

Furthermore, the 2-aminobenzothiazole scaffold has been integral in the development of inhibitors for a range of receptor tyrosine kinases (RTKs) and other kinases that are crucial for cell signaling. Aberrant activation of these kinases is frequently associated with cancer. Derivatives of 2-aminobenzothiazole have been engineered as potent inhibitors of several key kinases:

Epidermal Growth Factor Receptor (EGFR): Certain compounds have demonstrated notable antiproliferative effects by targeting EGFR. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A derivative of 2-aminobenzothiazole has been identified as a powerful inhibitor of VEGFR-2, a primary mediator of angiogenesis. nih.gov

RAF kinases: By serving as bioisosteres for the central phenyl ring in established RAF inhibitors, 2-aminobenzothiazole analogues have been created as dual inhibitors of BRAFV600E and CRAF. nih.gov

Casein Kinase 1 (CK1): The derivative IWP-2 has shown potent inhibition of CK1δ and CK1ε, which are involved in signaling pathways such as Wnt/β-catenin. nih.gov

The versatility of the 2-aminobenzothiazole core, including its ability to act as a bioisostere for other heterocyclic systems and its metal-coordinating properties, underpins its diverse biological functions. nih.gov These collective findings suggest that this compound likely possesses the capability to modulate a variety of receptor signaling pathways, a characteristic that merits further scientific exploration.

Anti-tubercular Potential and Target Identification

The 2-aminobenzothiazole structure is a promising scaffold in the development of novel treatments for tuberculosis. Scientific investigations into this class of compounds have uncovered significant bactericidal effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. This activity extends to non-replicating and intracellular forms of the bacterium. nih.gov

A critical aspect of these compounds is their bactericidal nature. For instance, some 2-aminothiazole (B372263) derivatives have shown the ability to rapidly kill actively growing M. tuberculosis. plos.org The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, is a key parameter in these studies. nih.gov

Table 1: Anti-tubercular Activity of Representative Aminobenzothiazole Derivatives
CompoundTarget StrainMIC (μM)Activity Notes
Seed Molecule 1LepB-UE~60Exhibited a 2-fold higher activity against the LepB-UE strain. nih.gov
Seed Molecule 1Wild-type120 nih.gov
Compound 14Wild-type34Showed improved potency against the wild-type strain. nih.gov
Compound 14LepB-UE29-41Did not show increased activity against the LepB-UE strain. nih.gov
Compound 15Wild-type & LepB-UE160-170Resulted in a 4- to 5-fold decrease in activity. nih.gov
Compound 29Replicating M. tuberculosis27.5Demonstrated bactericidal activity, achieving a 3-log kill. nih.gov

The initial discovery of the anti-tubercular potential of the amino-benzothiazole scaffold was through a screening against a strain of M. tuberculosis that under-expresses the essential signal peptidase LepB. Although the initial "seed" molecule was more effective against this modified strain, subsequent research indicated that the compounds did not directly target LepB or interfere with protein secretion. nih.gov

The precise mechanism of action for this class of compounds remains an area of active research. One leading hypothesis suggests that these compounds may function as prodrugs, which are activated by specific mycobacterial enzymes. The mono-oxygenases EthA and MymA, known to activate other sulfur-containing anti-tubercular drugs, are considered potential activators for these aminobenzothiazole derivatives. nih.gov An alternative theory involving the chelation of iron, an essential nutrient for the bacteria, was explored for a series of 2-aminothiazoles but was ultimately ruled out as the primary mode of action. plos.org

Structure-activity relationship (SAR) studies have been crucial in defining the chemical features required for anti-tubercular efficacy. These studies have shown that the C-2 position of the thiazole (B1198619) ring can be modified with various lipophilic groups, whereas the C-4 position and the thiazole core itself are less amenable to changes. plos.org

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized benzothiazoles is a cornerstone of heterocyclic chemistry, with a continuous drive towards greener and more efficient protocols. mdpi.comnih.govresearchgate.netrsc.orgorgchemres.orgmdpi.com While a specific, documented synthesis for 5,7-Dibromobenzo[d]thiazol-4-amine is not extensively reported in current literature, future research could explore adaptations of existing methods for substituted benzothiazoles.

One potential avenue lies in the multi-step synthesis starting from a suitable precursor. For instance, a plausible route could involve the nitration of a dibrominated benzothiazole (B30560), followed by the reduction of the nitro group to an amine. The synthesis of related compounds, such as 2-(4-aminophenyl)benzothiazoles, often employs the reduction of a nitro-intermediate using catalysts like palladium on carbon (Pd/C) with a reducing agent such as hydrazine (B178648) hydrate. nih.gov Another approach could involve the direct amination of a pre-existing 5,7-dibromobenzothiazole, though this might present challenges in terms of regioselectivity and reaction conditions.

Future research should prioritize the development of sustainable synthetic strategies. This includes the use of environmentally benign solvents, catalysts that can be recycled, and energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.com The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, will be paramount in developing economically viable and ecologically responsible methods for producing this compound and its derivatives. nih.govresearchgate.net

Table 1: Potential Synthetic Strategies for this compound

StrategyPotential PrecursorsKey TransformationConsiderations for Sustainability
Nitration and Reduction5,7-DibromobenzothiazoleNitration followed by reduction of the nitro groupUse of milder nitrating agents and green reducing systems.
Direct Amination5,7-DibromobenzothiazoleNucleophilic aromatic substitution of a bromine atomCatalyst selection for high regioselectivity and yield.
CyclizationSubstituted anilines and a sulfur sourceFormation of the thiazole (B1198619) ringOne-pot reactions to minimize waste and improve efficiency. mdpi.com

Advanced Functionalization and Polymerization Strategies for Materials Science Applications

The bromine atoms on the this compound scaffold are prime sites for post-synthetic modification, opening up a vast chemical space for the creation of novel materials. These halogen atoms can be readily displaced or coupled via various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of functional groups, thereby tuning the electronic and photophysical properties of the molecule.

The amino group at the 4-position also offers a handle for further functionalization. It can be acylated, alkylated, or used as a directing group for subsequent electrophilic aromatic substitution reactions. This dual functionality makes this compound a versatile building block for the synthesis of complex organic molecules.

A particularly exciting prospect is the use of this compound as a monomer in polymerization reactions. The dibromo functionality allows for its incorporation into conjugated polymer chains through cross-coupling polymerization. researchgate.netmdpi.com The resulting polymers could exhibit interesting optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amino group can further be used to tune the solubility and processing characteristics of the resulting polymers. For example, a related compound, 4,7-Dibromo-2,1,3-benzothiadiazole, is a known monomer for high-performance conductive polymers like PCDTBT and PCPDTBT. ossila.com

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials is a rapidly growing field, offering the potential to combine the desirable properties of both material classes. The unique structure of this compound makes it an attractive candidate for integration into such hybrid systems.

The nitrogen and sulfur atoms in the benzothiazole ring, as well as the amino group, can act as coordination sites for metal ions. This could enable the formation of metal-organic frameworks (MOFs) or other coordination polymers. These materials could have applications in gas storage, catalysis, and sensing.

Furthermore, the compound could be grafted onto the surface of inorganic nanoparticles, such as quantum dots or metal oxides. This would create hybrid materials with tailored optical and electronic properties. For instance, the benzothiazole derivative could act as a sensitizer (B1316253) in a dye-sensitized solar cell, absorbing light and injecting electrons into the conduction band of a semiconductor like titanium dioxide. The bromine atoms could also facilitate strong interactions with certain inorganic surfaces, leading to stable and efficient hybrid devices. While direct examples involving this specific compound are yet to be reported, the broader interest in organic/inorganic hybrid materials suggests this is a fruitful area for future exploration. researchgate.net

Application of Machine Learning and AI in Predicting Properties and Synthesis Pathways

Machine learning models, trained on large datasets of known molecules, can be used to predict a wide range of properties for this compound, including its solubility, toxicity, and potential biological activity. scirp.orgmdpi.comindexcopernicus.com This can help to guide experimental work and prioritize the most promising applications. For example, predictive QSAR (Quantitative Structure-Activity Relationship) models could be employed to assess its potential as a cytotoxic inhibitor. indexcopernicus.com

Table 2: Potential AI and Machine Learning Applications for this compound

Application AreaPotential Impact
Property PredictionEstimation of solubility, toxicity, and electronic properties to guide research. scirp.orgmdpi.com
Synthesis PlanningDesign of efficient and sustainable synthetic routes. nih.gov
Virtual ScreeningIdentification of potential biological targets and applications.
Materials DesignIn silico design of polymers and hybrid materials with desired properties.

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The inherent versatility of the benzothiazole scaffold places this compound at the crossroads of several scientific disciplines. researchgate.netijpras.com Its future development will likely be driven by collaborative research efforts that bridge chemistry, materials science, and chemical biology.

In materials science, the focus will be on harnessing its unique electronic and photophysical properties for the development of advanced functional materials. nih.govresearchgate.net This could include the design of novel organic semiconductors, fluorescent probes, and nonlinear optical materials. The presence of bromine atoms suggests potential for applications in materials with enhanced intersystem crossing for photodynamic therapy or as heavy-atom-containing components in phosphorescent OLEDs.

From a chemical biology perspective, the benzothiazole core is a well-established pharmacophore found in a variety of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govnih.govfrontiersin.orgjchemrev.comnih.gov Future research could involve screening this compound and its derivatives for various biological activities. The amino and bromo substituents provide opportunities to fine-tune the molecule's interaction with biological targets.

The convergence of these fields will be crucial for unlocking the full potential of this promising compound. For example, the development of a fluorescent probe for a specific biological target would require expertise in organic synthesis, photophysics, and cell biology. Similarly, the creation of a new drug delivery system based on a benzothiazole-containing polymer would necessitate a deep understanding of polymer chemistry, materials science, and pharmacology.

Q & A

Basic: What are the optimal synthetic routes for 5,7-Dibromobenzo[d]thiazol-4-amine?

Answer:
The synthesis typically involves bromination of a benzo[d]thiazole precursor. For example, nitro intermediates (e.g., 4-nitrobenzo[d]thiazole derivatives) can be reduced to amines using iron-acetic acid mixtures in methanol, followed by bromination at positions 5 and 7 using bromine or N-bromosuccinimide (NBS) under controlled conditions . Key steps include:

  • Nitro reduction : Use of Fe/AcOH in MeOH for selective amine formation.
  • Bromination : Sequential bromination at elevated temperatures (60–80°C) with catalytic Lewis acids (e.g., AlCl₃).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the dibrominated product.

Basic: How is this compound characterized spectroscopically?

Answer:

  • ¹H/¹³C NMR : The amine proton appears as a broad singlet (~δ 5.5–6.5 ppm). Bromine substituents deshield adjacent carbons (C-5/C-7: δ 120–130 ppm in ¹³C NMR) .
  • IR : N-H stretch at ~3350 cm⁻¹; C-Br stretches at 550–650 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular formula (C₇H₅Br₂N₂S).

Advanced: How to resolve contradictions in cytotoxicity data across different cancer cell lines?

Answer:
Discrepancies often arise from cell line-specific metabolic activity or assay conditions. For example:

  • Protocol standardization : Use identical cell culture conditions (e.g., RPMI-1640 medium, 5% FBS) and reference compounds (e.g., CHS-828 for cytotoxicity assays) .
  • Dose-response curves : Validate IC₅₀ values across multiple replicates.
  • Mechanistic studies : Compare apoptosis induction (via caspase-3 activation) vs. necrosis (LDH release) to clarify mode of action .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess electron density at bromine sites. Lower LUMO energy at C-5/C-7 indicates higher Suzuki-Miyaura coupling reactivity .
  • Molecular docking : Predict binding affinity with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize reaction conditions.

Advanced: How do bromine substituents influence the compound’s biological activity?

Answer:

  • Electrophilicity : Bromine increases electron-withdrawing effects, enhancing interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-brominated analogs, improving membrane permeability .
  • Steric effects : Bulkier bromine atoms may hinder binding in sterically constrained active sites, requiring structural optimization.

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

  • Storage : Inert atmosphere (N₂/Ar) at –20°C in amber vials.
  • Solvents : DMSO or DMF for long-term stability; avoid protic solvents (e.g., MeOH) to prevent decomposition .

Advanced: How to analyze crystallographic data for structural confirmation?

Answer:

  • Single-crystal X-ray diffraction : Resolve space group (e.g., monoclinic P2₁/c) and unit cell parameters (a, b, c, β). For example, C-Br bond lengths typically range from 1.89–1.93 Å .
  • Hirshfeld surface analysis : Quantify Br···H and N-H···S interactions to confirm packing motifs .

Basic: What in vitro assays are suitable for evaluating anticancer activity?

Answer:

  • SRB assay : Measure cell viability in adherent lines (e.g., MCF-7, HEPG-2) .
  • Colony formation : Assess long-term proliferation inhibition.
  • Flow cytometry : Quantify apoptosis (Annexin V/PI staining) .

Advanced: How to address low yields in bromination reactions?

Answer:

  • Catalyst screening : Test FeCl₃ vs. AlCl₃ for regioselectivity.
  • Microwave-assisted synthesis : Reduce reaction time from 12h to 2h, improving yield by 20–30% .
  • Quenching optimization : Add Na₂S₂O₃ to minimize side reactions.

Advanced: What strategies mitigate toxicity in normal cell lines (e.g., WI-38)?

Answer:

  • Selective targeting : Introduce prodrug moieties (e.g., acetylated amines) activated only in cancer cells .
  • Dose optimization : Use pharmacokinetic models to establish therapeutic windows (e.g., IC₅₀ ratios >10 for cancer vs. normal cells) .

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5,7-Dibromobenzo[d]thiazol-4-amine
Reactant of Route 2
5,7-Dibromobenzo[d]thiazol-4-amine

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